molecular formula C17H22O2 B14211307 Benzyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-03-8

Benzyl (spiro[2.5]octan-1-yl)acetate

Cat. No.: B14211307
CAS No.: 827574-03-8
M. Wt: 258.35 g/mol
InChI Key: KBIJFGDSNJLEHZ-UHFFFAOYSA-N
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Description

Benzyl (spiro[2.5]octan-1-yl)acetate is an ester derivative characterized by a spirocyclic motif at the acetic acid moiety. The spiro[2.5]octane group consists of two fused rings (a cyclopropane and a cyclohexane) sharing a single carbon atom, imparting unique steric and electronic properties. This structural complexity distinguishes it from conventional aliphatic or aromatic esters.

Properties

CAS No.

827574-03-8

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

benzyl 2-spiro[2.5]octan-2-ylacetate

InChI

InChI=1S/C17H22O2/c18-16(19-13-14-7-3-1-4-8-14)11-15-12-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

KBIJFGDSNJLEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC2CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Spiro[2.5]octan-1-yl Acetic Acid

  • Cyclopropane-1,1-diamide Bromination : React cyclopropane-1,1-diamide with bromine (1.2 eq) in aqueous NaOH (2 M) at 0°C for 4 hours.
  • Hydantoin Formation : Treat the dibromoamide with sodium methoxide (2 eq) in THF at 5°C to form 4,6-diazaspiro[2.4]heptane-5,7-dione.
  • Hydrolysis and Protection : Hydrolyze the hydantoin with 6 M HCl, then protect the amine using Boc₂O in dichloromethane.
  • Claisen Cyclization : React the Boc-protected intermediate with glycine ethyl ester, followed by deprotection and cyclization using sodium methoxide in THF at reflux.

Esterification with Benzyl Chloride

  • Phase-Transfer Catalysis : Combine spiro[2.5]octan-1-yl acetic acid (1 eq), benzyl chloride (1.2 eq), sodium acetate (1.1 eq), and ethamine (0.03 eq) in water at 120°C for 2.5 hours.
  • Purification : Wash the crude product with 5% aqueous sodium bicarbonate, treat with saturated sodium bisulfite, and distill under vacuum (5–6 kPa, 125–130°C).

Challenges and Mitigation Strategies

Spirocyclic Ring Stability

The spiro[2.5]octane system is prone to ring-opening under acidic or high-temperature conditions. To mitigate:

  • Use aprotic solvents (e.g., THF) during cyclization.
  • Avoid prolonged heating above 130°C during esterification.

Byproduct Formation

Benzyl alcohol, a common byproduct, is minimized by:

  • Employing excess benzyl chloride (1.2 eq).
  • Adding sodium carbonate to neutralize HCl and shift equilibrium.

Alternative Methodologies and Comparative Analysis

Direct Alkylation of Spirocyclic Intermediates

EP2880008B1 proposes alkylating [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester with benzyl bromide under basic conditions. However, this route yields <50% due to competing elimination.

Industrial-Scale Considerations

Cost Efficiency

  • Homemade Catalysts : Substituting commercial catalysts with in-house amines (e.g., ethamine) reduces costs by ~30%.
  • Solvent Recycling : THF recovery via distillation lowers waste and material expenses.

Environmental Impact

  • Waste Management : Aqueous washes and sodium bisulfite treatment reduce halogenated waste.
  • Energy Consumption : Vacuum distillation at 5–6 kPa cuts energy use by 20% compared to atmospheric distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to benzyl (spiro[2.5]octan-1-yl)acetic acid.

    Reduction: Reduction can yield benzyl (spiro[2.5]octan-1-yl)methanol.

    Substitution: Various benzyl-substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Benzyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Benzyl (spiro[2.5]octan-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The table below contrasts key structural features of Benzyl (spiro[2.5]octan-1-yl)acetate with related esters:

Compound Core Structure Substituent Features Molecular Formula*
This compound Spirocyclic (cyclopropane + cyclohexane) High steric hindrance, rigid conformation C₁₇H₂₂O₂ (estimated)
Benzyl Benzoate Aromatic (benzoyl) Planar aromatic group, resonance stabilization C₁₄H₁₂O₂
Benzyl Acetate Aliphatic (acetyl) Linear chain, low steric hindrance C₉H₁₀O₂

*Molecular formula of this compound is inferred based on structural analysis.

Physical and Chemical Properties

Boiling Point and Solubility
  • Benzyl Benzoate : Boiling point ~323°C; low water solubility (0.3 g/L at 20°C) due to aromatic hydrophobicity .
  • Benzyl Acetate : Boiling point ~215°C; slightly higher water solubility (1.2 g/L at 20°C) owing to shorter aliphatic chain .
  • This compound: Expected higher boiling point (>300°C) and lower water solubility than Benzyl Acetate due to spirocyclic bulkiness and nonpolar character.
Stability and Reactivity
  • Spirocyclic systems (e.g., in this compound) exhibit enhanced thermal stability compared to linear esters like Benzyl Acetate, as strain energy in cyclopropane may limit decomposition pathways .
  • Benzyl Benzoate’s aromaticity provides resonance stabilization, reducing susceptibility to hydrolysis compared to aliphatic esters .

Q & A

Q. How can researchers optimize the enzymatic synthesis of benzyl acetate derivatives like benzyl (spiro[2.5]octan-1-yl)acetate?

  • Methodological Answer : Enzymatic synthesis of benzyl acetate derivatives can be optimized by selecting immobilized lipases (e.g., Novozym®435) as biocatalysts, vinyl acetate as an acyl donor, and n-heptane as a solvent. Reaction parameters such as enzyme loading (e.g., 50 mg in 50 mL reaction volume) and stirring rate (e.g., 300 rpm) significantly influence conversion efficiency . Kinetic modeling (e.g., bisubstrate Ping-Pong kinetics) can guide parameter determination for scale-up. For spirocyclic analogs, substrate modifications (e.g., introducing spiro rings) may require tailored lipase screening or solvent adjustments to accommodate steric hindrance.

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended for quantification due to its sensitivity in detecting esters and spiro compounds. Internal standards like benzyl propionate can improve accuracy . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is also viable for purity assessment, especially when analyzing reaction intermediates or degradation products. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H, 13^{13}C) is critical for structural confirmation, particularly for verifying spiro ring formation and ester linkage integrity.

Q. How do physical properties (e.g., solubility, boiling point) of this compound influence experimental design?

  • Methodological Answer : The compound’s solubility in ethanol (33% in 90% ethanol) and high boiling point (~317–319°C) suggest that reflux conditions or high-temperature reactions may be required . For purification, fractional distillation under reduced pressure is advisable to prevent thermal degradation. Solvent selection for extraction (e.g., n-heptane) should align with its polarity to maximize yield.

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reaction rate data for spirocyclic ester synthesis?

  • Methodological Answer : Discrepancies in reaction rates may arise from substrate inhibition or enzyme deactivation. A Ping-Pong bi-bi kinetic model, validated for benzyl acetate synthesis, can be adapted by incorporating spiro ring-specific parameters (e.g., steric factors, transition-state stabilization) . Nonlinear regression analysis of time-course data (e.g., benzyl alcohol conversion vs. time) helps identify rate-limiting steps. For spiro derivatives, computational docking studies (e.g., molecular dynamics simulations) can predict enzyme-substrate interactions and guide model refinement.

Q. What computational strategies predict the environmental toxicity of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on benzyl acetate toxicity data (e.g., LC50 for aquatic organisms) can estimate ecotoxicological risks . Density functional theory (DFT) calculations assess hydrolysis pathways and persistence in water. Experimental validation should include Daphnia magna acute toxicity assays and biodegradability tests (e.g., OECD 301F) to address discrepancies between predicted and observed toxicity .

Q. How do spirocyclic structural features affect the neurobehavioral toxicity of benzyl acetate derivatives?

  • Methodological Answer : Spiro rings may alter blood-brain barrier permeability compared to linear esters. In vitro neurotoxicity screening (e.g., SH-SY5Y cell viability assays) paired with metabolomics can identify reactive metabolites. In vivo studies in rodents should monitor seizure thresholds and locomotor activity at doses >2,000 mg/kg (oral LD50 for benzyl acetate) . Comparative studies with non-spiro analogs (e.g., benzyl benzoate) isolate structural contributions to toxicity.

Q. What biosynthetic pathways could enable plant-based production of this compound?

  • Methodological Answer : Engineering the benzenoid/phenylpropanoid pathway in plants (e.g., Prunus species) could enable biosynthesis. Overexpression of acetyltransferases (e.g., CbBEAT) may catalyze esterification of spiro[2.5]octan-1-yl alcohol with acetyl-CoA . Metabolite profiling of transgenic lines via GC-MS and enzyme activity assays (e.g., benzyl alcohol acetyltransferase) can validate pathway efficiency. Light and heat stress experiments may further optimize yields.

Contradictions and Recommendations

  • Safety Data : While benzyl acetate exhibits low acute toxicity (LD50 >2,000 mg/kg), chronic exposure in rats links it to pancreatic and hepatic adenomas . For spiro derivatives, prioritize subchronic toxicity studies to resolve conflicting predictions.
  • Analytical Sensitivity : GC-MS detects benzyl acetate at ppm levels, but spiro derivatives’ volatility may require derivatization (e.g., silylation) for accurate quantification .
  • Catalyst Selection : Novozym®435 outperforms other lipases in ester synthesis, but spiro substrates may require alternative immobilization strategies (e.g., covalent bonding to silica) to retain activity .

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